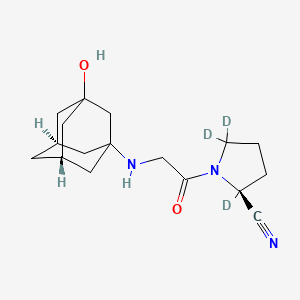
脱氢替扎尼丁
描述
Dehydro Tizanidine is a metabolite of Tizanidine . Tizanidine is an imidazoline derivative with the agonistic activity of central alpha 2 receptors at both the spinal and supra-spinal levels . It is used to help relax certain muscles in your body. It relieves spasms, cramping, and tightness of the muscles caused by medical problems, such as multiple sclerosis or certain injuries to the spine .
Synthesis Analysis
The synthesis of Tizanidine, the parent compound of Dehydro Tizanidine, has been described in various studies . One method involves the preparation of tizanidine hydrochloride from the tizanidine base, which includes mixing the tizanidine base, a carboxylic acid, and optionally an inert solvent, and preparing a solution of the tizanidine carboxylic acid salt .
科学研究应用
骨骼肌松弛剂
替扎尼丁是一种中枢作用的α-2肾上腺素受体激动剂,具有抗痉挛和抗痉挛活性 . 它在所有骨骼肌松弛剂 (SMR) 的常见适应症中显示出疗效 . 它广泛用于治疗肌肉骨骼疾病 .
安全性概况
从药物安全角度来看,与巴氯芬相比,替扎尼丁的不良事件发生率较低(包括损伤、谵妄、脑病、跌倒和阿片类药物过量) . 与奥芬那定一样,它与阿尔茨海默病风险无关;与美他沙酮联用时不会增加血清素综合征的风险,与地西泮和卡里斯普罗多类似,CYP2C19 弱代谢者的药代动力学没有明显变化;与卡里斯普罗多和地西泮不同,它没有身体依赖性或滥用特性 .
胃肠道保护
替扎尼丁具有额外的益处,例如胃肠道保护,可以提高患者对非甾体类抗炎药的耐受性 .
抗神经性疼痛
术后疼痛管理
替扎尼丁是多模式镇痛策略的关键组成部分,可以减少早期术后疼痛 .
抗肿瘤作用
新的给药系统
作用机制
Target of Action
Dehydro Tizanidine, similar to Tizanidine, is an agonist at α2-adrenergic receptor sites . These receptors play a crucial role in the central nervous system, where they modulate the release of various neurotransmitters and influence motor neuron activity .
Mode of Action
Dehydro Tizanidine interacts with its targets, the α2-adrenergic receptors, by binding to them and triggering a response. This interaction results in presynaptic inhibition of motor neurons . The drug is centrally acting and leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm .
Biochemical Pathways
The primary biochemical pathway affected by Dehydro Tizanidine is the α2-adrenergic signaling pathway. By acting as an agonist at these receptors, Dehydro Tizanidine reduces the release of excitatory neurotransmitters, thereby inhibiting neuronal firing and muscle spasms .
Pharmacokinetics
Tizanidine has a bioavailability of approximately 40% , is 30% protein-bound, and is metabolized in the liver, primarily by CYP1A2 . The elimination half-life of Tizanidine is between 2.54 hours for the parent compound and 20-40 hours for its inactive metabolites . It is excreted in urine (60%) and feces (20%) .
Result of Action
The molecular and cellular effects of Dehydro Tizanidine’s action are primarily seen in the reduction of muscle spasticity. By inhibiting the release of excitatory neurotransmitters, Dehydro Tizanidine reduces neuronal firing that leads to muscle spasms . This results in a decrease in muscle tone and an improvement in muscle function.
Action Environment
The action, efficacy, and stability of Dehydro Tizanidine can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP1A2 could potentially affect the metabolism and efficacy of Dehydro Tizanidine . Additionally, factors such as pH levels, temperature, and the presence of certain ions could potentially affect the stability and action of the drug .
未来方向
Tizanidine, the parent compound of Dehydro Tizanidine, has been shown to be effective in managing spasticity caused by multiple sclerosis, an acquired brain injury, or a spinal cord injury . It has also been shown to be clinically effective in managing patients suffering from chronic neck and lumbosacral neuralgia with a myofascial component to their pain and regional musculoskeletal pain syndromes . Future research may focus on further exploring the therapeutic potential of Tizanidine and its metabolites, including Dehydro Tizanidine.
属性
IUPAC Name |
5-chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXOTSDVJFHVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Cl)NC3=NC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675663 | |
| Record name | 5-Chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125292-34-4 | |
| Record name | Dehydro tizanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-N-(1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDRO TIZANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVX8DX8KWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)












